Dioctylstannanediyl bis(7,7-dimethyloctanoate)

Description

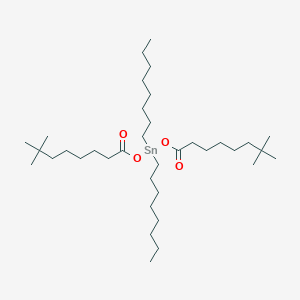

Dioctylstannanediyl bis(7,7-dimethyloctanoate) is an organotin compound characterized by a central tin atom bonded to two octyl groups and two 7,7-dimethyloctanoate ligands. Organotin compounds are known for their thermal stability and catalytic activity but are subject to regulatory scrutiny due to environmental and toxicity concerns .

Properties

Molecular Formula |

C36H72O4Sn |

|---|---|

Molecular Weight |

687.7 g/mol |

IUPAC Name |

[7,7-dimethyloctanoyloxy(dioctyl)stannyl] 7,7-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-5-7-8-6-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

NXMOWTFIUDDXIT-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyldineodecanoatetin is synthesized through the reaction of dioctyltin oxide with neodecanoic acid. The reaction typically occurs under reflux conditions in the presence of a suitable solvent. The general reaction can be represented as follows:

(C8H17)2SnO + 2C10H20O2 → (C8H17)2Sn(O2C10H19)2 + H2O

Industrial Production Methods

In industrial settings, the production of dioctyldineodecanoatetin involves large-scale reactors where dioctyltin oxide and neodecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dioctyldineodecanoatetin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: Dioctyldineodecanoatetin can undergo substitution reactions where the neodecanoate groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various organic ligands can be used under reflux conditions to achieve substitution.

Major Products Formed

Oxidation: Tin oxides and other oxidized tin compounds.

Reduction: Lower oxidation state tin compounds.

Substitution: Organotin compounds with different ligands.

Scientific Research Applications

Dioctyldineodecanoatetin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioctyldineodecanoatetin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity and function. The compound’s organotin moiety allows it to interact with various molecular targets, including DNA and cell membranes, leading to its biological effects .

Comparison with Similar Compounds

Chemical and Structural Comparison

The following table summarizes key structural and functional differences between Dioctylstannanediyl bis(7,7-dimethyloctanoate) and related compounds:

Key Observations:

Metal Center Differences: The tin (Sn) in Dioctylstannanediyl bis(7,7-dimethyloctanoate) contrasts with strontium (Sr) in its strontium analog. Tin-based compounds typically exhibit higher thermal stability but greater toxicity compared to alkaline earth metals like strontium . Vinyl 7,7-dimethyloctanoate lacks a metal center, making it reactive in polymerization processes rather than catalytic applications .

Functional Groups: The 7,7-dimethyloctanoate ligand is common across all compounds, providing steric bulk and lipophilicity. However, the tin compound’s octyl groups enhance solubility in nonpolar matrices, which is advantageous for PVC stabilization .

Application-Specific Comparisons

Polymer Stabilizers and Catalysts

- Dioctylstannanediyl bis(7,7-dimethyloctanoate): Likely functions as a heat stabilizer in PVC, leveraging tin’s ability to scavenge hydrochloric acid (HCl) released during polymer degradation. Organotin stabilizers are efficient but face restrictions under regulations like REACH due to environmental persistence .

- Bis(6-methylheptyl) adipate : A phthalate-free plasticizer, it improves flexibility in polymers but lacks the stabilizing or catalytic roles of metal carboxylates .

Regulatory and Environmental Considerations

- Tin Compounds: Organotins like Dioctylstannanediyl bis(7,7-dimethyloctanoate) are regulated under frameworks such as REACH (EU) and the U.S. Toxic Substances Control Act (TSCA) due to bioaccumulation risks .

- Strontium Compounds : Generally subject to fewer restrictions, making them preferable in applications where toxicity is a concern .

Biological Activity

Dioctylstannanediyl bis(7,7-dimethyloctanoate), commonly referred to as a stannane compound, is a synthetic organotin compound known for its applications in various industrial sectors. Its biological activity has garnered interest due to its potential implications in toxicology and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

Dioctylstannanediyl bis(7,7-dimethyloctanoate) is characterized by its unique structure, which consists of two octyl groups attached to a central stannane moiety. The chemical formula can be represented as:

This structure contributes to its lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of dioctylstannanediyl bis(7,7-dimethyloctanoate) can be attributed to several mechanisms:

- Endocrine Disruption : Organotin compounds are known to exhibit endocrine-disrupting properties. They can mimic or interfere with hormone functions, particularly affecting estrogen and androgen pathways. Research has shown that dioctylstannanediyl bis(7,7-dimethyloctanoate) can bind to hormone receptors, leading to altered gene expression.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Neurotoxicity : There is evidence suggesting that organotin compounds can affect neuronal function. Dioctylstannanediyl bis(7,7-dimethyloctanoate) has been implicated in neurotoxic effects in animal models, potentially disrupting neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of dioctylstannanediyl bis(7,7-dimethyloctanoate):

| Study | Model/System | Key Findings | Reference |

|---|---|---|---|

| Study A | Human cell lines | Induced apoptosis at concentrations >10 µM | |

| Study B | Rat model | Altered hormone levels; increased estrogenic activity | |

| Study C | Neuroblastoma cells | Increased ROS production; impaired cell viability | |

| Study D | Aquatic organisms | Bioaccumulation observed; toxic effects on reproduction |

Case Study 1: Endocrine Disruption in Mammals

A study conducted on male rats exposed to dioctylstannanediyl bis(7,7-dimethyloctanoate) revealed significant alterations in serum testosterone levels and testicular morphology. The findings suggested that the compound acted as an endocrine disruptor, leading to reduced fertility potential in male subjects.

Case Study 2: Neurotoxic Effects in Zebrafish

Research utilizing zebrafish embryos demonstrated that exposure to dioctylstannanediyl bis(7,7-dimethyloctanoate) resulted in behavioral changes indicative of neurotoxicity. The study reported impaired swimming behavior and altered response to stimuli, correlating with increased oxidative stress markers.

Environmental Impact

The environmental persistence of dioctylstannanediyl bis(7,7-dimethyloctanoate) raises concerns regarding its bioaccumulation in aquatic ecosystems. Studies have shown that this compound can accumulate in the tissues of marine organisms, leading to potential trophic transfer and ecological consequences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.